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Compound of Interest

Compound Name:
7-Amino-2-methylpyrazolo[1,5-

a]pyrimidine-6-carboxylic acid

Cat. No.: B1270436 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal

chemistry, forming the core of numerous compounds with significant therapeutic potential,

including roles as kinase inhibitors for anticancer therapies.[1][2] Understanding the three-

dimensional structure of these molecules is paramount for structure-based drug design and

optimizing their pharmacological profiles. This technical guide provides an in-depth overview of

the crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives. While a detailed crystal

structure for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly

available, this document outlines the methodologies and presents a representative analysis

based on published data for closely related analogs, offering insights into the expected

structural characteristics.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that has garnered

significant interest due to its structural similarity to purines.[3] This structural mimicry allows

these compounds to interact with a wide range of biological targets. Derivatives of this scaffold

have been investigated for their antitumor, anti-inflammatory, antiviral, and antitubercular

activities.[3][4] The precise spatial arrangement of substituents on this rigid core, which can be

elucidated through single-crystal X-ray diffraction, is crucial for its biological activity. Several
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studies have confirmed the structures of various pyrazolo[1,5-a]pyrimidine derivatives using

this technique.[1][4]

Experimental Protocols: From Synthesis to
Structure Determination
The determination of a crystal structure is a multi-step process, beginning with the synthesis

and crystallization of the compound of interest, followed by X-ray diffraction data collection and

structure refinement.

Synthesis and Crystallization
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives often involves the

cyclocondensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophilic

partner.[1] Microwave-assisted synthesis has been shown to be an effective method for

achieving high regioselectivity in these reactions.[1]

Representative Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction

are typically grown by slow evaporation of a saturated solution.

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of

solvents (e.g., ethanol, methanol, dimethylformamide, or acetonitrile) to the point of

saturation.

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the

solvent at a constant temperature.

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates and

the solution becomes supersaturated, crystals will form. Well-formed, single crystals are then

carefully selected and mounted for X-ray analysis.

The logical workflow for determining a crystal structure is outlined in the diagram below.
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Caption: Experimental workflow for crystal structure determination.
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X-ray Diffraction Data Collection and Structure
Refinement
A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray

beam. The resulting diffraction pattern is collected and processed to determine the unit cell

dimensions and the intensities of the reflections.

General Procedure:

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream

of cold nitrogen gas (typically around 100 K) to minimize thermal motion. Data are collected

using a CCD or CMOS detector.

Data Reduction: The raw diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial electron density map.

Structure Refinement: The initial model is refined by least-squares methods against the

experimental data to improve the atomic coordinates, and thermal parameters. Hydrogen

atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of a Representative
Pyrazolo[1,5-a]pyrimidine
While the specific crystallographic data for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-
carboxylic acid is unavailable, the analysis of a related compound, such as a 7-substituted-2-

methylpyrazolo[1,5-a]pyrimidine, reveals key structural features. The diagram below illustrates

the core structure and numbering scheme.

Caption: Molecular structure of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic
acid.

Crystallographic Data
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The following table presents representative crystallographic data for a pyrazolo[1,5-

a]pyrimidine derivative, based on published studies of analogs.[3] These values define the size

and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Parameter Representative Value

Crystal System Monoclinic or Orthorhombic

Space Group P2₁/c or P2₁2₁2₁

a (Å) 8.0 - 12.0

b (Å) 10.0 - 15.0

c (Å) 12.0 - 20.0

α (°) 90

β (°) 95 - 105

γ (°) 90

Volume (Å³) 1500 - 2500

Z (molecules/unit cell) 4 or 8

Molecular Geometry and Intermolecular Interactions
The pyrazolo[1,5-a]pyrimidine core is typically planar. The geometry of the molecule is defined

by key bond lengths and angles. In the crystal lattice, molecules are held together by a network

of intermolecular interactions, such as hydrogen bonds and π-π stacking.

For 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the amino group and the

carboxylic acid group are expected to be key players in forming hydrogen bonds. The amino

group can act as a hydrogen bond donor, while the carbonyl oxygen and hydroxyl group of the

carboxylic acid can act as both donors and acceptors. These interactions are critical in dictating

the crystal packing and influencing the physicochemical properties of the solid state, such as

solubility and stability.

The planar aromatic rings can also participate in π-π stacking interactions, further stabilizing

the crystal structure.[3]
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Bond/Angle
Expected Value
Range (Å or °)

Interaction Type
Expected
Participants

C-N (ring) 1.32 - 1.40 Å
Hydrogen Bond (D-

H···A)

N-H···O, N-H···N, O-

H···N, O-H···O

C=O ~1.23 Å π-π Stacking

Pyrazole ring ↔

Pyrimidine ring of

adjacent molecules

C-O ~1.32 Å

C-C (ring) 1.38 - 1.45 Å

N-C-N (angle) 115 - 125 °

C-C-C (angle) 118 - 122 °

Relevance in Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors. Kinases

are crucial components of signaling pathways that regulate cell growth, proliferation, and

survival. Dysregulation of these pathways is a hallmark of cancer.

Growth Factor Receptor Tyrosine Kinase

Kinase A

activates

Kinase Bactivates Transcription Factoractivates Cell Proliferation / Survivalpromotes

Pyrazolo[1,5-a]pyrimidine
Inhibitor

Click to download full resolution via product page

Caption: Inhibition of a generic kinase signaling pathway.

By understanding the precise three-dimensional structure of these inhibitors, medicinal

chemists can design molecules that fit optimally into the ATP-binding pocket of a target kinase.

This structure-based design approach can lead to enhanced potency, improved selectivity, and

better overall drug properties. The detailed structural information obtained from crystallographic
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analysis is, therefore, an indispensable tool in the development of next-generation therapeutics

based on the pyrazolo[1,5-a]pyrimidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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